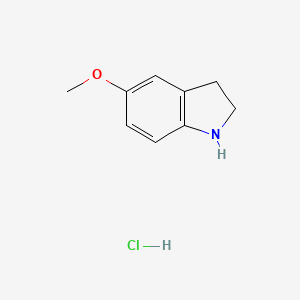

5-Methoxyindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-11-8-2-3-9-7(6-8)4-5-10-9;/h2-3,6,10H,4-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPCYRLOZJUXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601861 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-39-2 | |

| Record name | 1H-Indole, 2,3-dihydro-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4770-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 5-Methoxyindoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 5-methoxyindoline hydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document delves into the chemical principles, experimental protocols, and critical parameters for successful and reproducible synthesis, moving beyond a simple recitation of steps to explain the underlying scientific rationale. The guide covers the synthesis of the precursor 5-methoxyindole, its subsequent reduction to 5-methoxyindoline, and the final conversion to the hydrochloride salt, with a strong emphasis on purification and analytical characterization.

Introduction: The Significance of 5-Methoxyindoline

5-Methoxyindoline is a crucial structural motif found in a variety of biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their interactions with various biological targets, including serotonin receptors. As such, the reliable and scalable synthesis of high-purity this compound is of paramount importance for researchers in drug discovery and development. This guide aims to provide the necessary detail and scientific context to empower researchers to confidently produce this valuable intermediate.

Strategic Overview of the Synthesis

The synthesis of this compound is a multi-step process that begins with the construction of the indole ring system, followed by the reduction of the indole to an indoline, and culminating in the formation and purification of the hydrochloride salt.

physicochemical properties of 5-Methoxyindoline hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxyindole

Senior Application Scientist Note: This technical guide focuses on 5-Methoxyindole (CAS: 1006-94-6). The user's original query mentioned "5-Methoxyindoline hydrochloride." It is crucial for researchers to note the structural distinction: indoline is the saturated (dihydro) analogue of indole. Comprehensive, high-quality physicochemical data is widely available for the aromatic 5-Methoxyindole scaffold, which is a pivotal precursor in drug development. Data for its indoline counterpart, particularly the hydrochloride salt, is significantly less prevalent in scientific literature. Therefore, this guide has been structured around the well-characterized and more commonly utilized 5-Methoxyindole to provide a robust and actionable resource.

5-Methoxyindole is an aromatic heterocyclic organic compound featuring a bicyclic indole core substituted with a methoxy group at the 5-position.[1] This seemingly simple modification imbues the molecule with unique electronic properties, enhancing its reactivity and making it a highly versatile building block in medicinal chemistry and organic synthesis.[1] Its structural similarity to key neurochemicals, such as serotonin, has positioned it as a critical starting material for a multitude of pharmaceutical agents, particularly in the fields of neuropharmacology and oncology.[1][2] 5-Methoxyindole serves as a key intermediate in the synthesis of melatonin, as well as various serotonin receptor agonists and antagonists.[1] Beyond its role as a synthetic precursor, it is also an endogenous compound produced from the metabolism of L-tryptophan and exhibits inherent biological activities, including anti-inflammatory and anti-cancer properties.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxyindole, detailed analytical methodologies for its characterization, and critical insights into its stability and handling, designed to empower researchers in leveraging this valuable compound for novel scientific discovery.

Chemical Identity and Core Physicochemical Properties

Accurate characterization begins with a clear understanding of the compound's fundamental properties. The data presented below has been consolidated from various authoritative sources to provide a reliable reference.

General and Physicochemical Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-1H-indole | [1][4] |

| CAS Number | 1006-94-6 | [1][4] |

| Molecular Formula | C₉H₉NO | [1][4] |

| Molecular Weight | 147.17 g/mol | [1][4] |

| Appearance | White to light brownish crystalline powder | [1] |

| Melting Point | 52-58 °C | [1][5] |

| Boiling Point | 176-178 °C @ 17 mmHg | [5] |

| Flash Point | 109.2 °C | [1] |

| Water Solubility | Insoluble / Sparingly soluble | [1][6] |

| Solvent Solubility | Soluble in Methanol |

Solubility Profile: A Practical Perspective

The poor aqueous solubility of 5-Methoxyindole is a critical consideration for its use in biological assays.[1] To overcome this, stock solutions are typically prepared using organic solvents, followed by dilution in aqueous buffers. For in vivo studies, multi-component solvent systems are often necessary.

Expert Insight: The choice of a co-solvent system is not arbitrary. It is a strategic approach to balance solubilization with physiological compatibility. A system combining a strong organic solvent (DMSO), a polymer to improve bioavailability (PEG300), a surfactant to prevent precipitation (Tween-80), and a saline base is a well-established method for formulating poorly soluble compounds.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides an unequivocal fingerprint of a molecule, confirming its identity and structural integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra are available for 5-Methoxyindole.[4][7]

-

¹H NMR : The spectrum is characterized by distinct signals corresponding to the protons on the aromatic rings, the N-H proton of the indole, and the sharp singlet of the methoxy group's methyl protons.

-

¹³C NMR : Provides a map of the carbon skeleton, with unique chemical shifts for each of the nine carbon atoms in the structure.[7]

-

-

Infrared (IR) Spectroscopy : ATR-IR spectra are readily available and are useful for identifying key functional groups.[1][4][8] The spectrum will prominently feature a characteristic N-H stretching band and C-O stretching vibrations from the methoxy group.

-

Mass Spectrometry (MS) : Mass spectral data confirms the molecular weight of the compound, with a molecular ion peak corresponding to a mass of 147.[1] This technique is also invaluable for identifying impurities and degradation products.

-

UV-Visible Spectroscopy : UV spectra for 5-Methoxyindole are available.[4][9] The wavelength of maximum absorbance (λmax) is approximately 278 nm, a value essential for developing quantitative HPLC-UV methods.[10]

Analytical Methodologies for Quality Control

Robust and validated analytical methods are paramount for ensuring the purity and concentration of 5-Methoxyindole in research and development settings. The International Council for Harmonisation (ICH) guidelines provide a framework for validating such methods.[10]

Caption: A typical analytical workflow for the quality control and release of a new batch of 5-Methoxyindole.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is widely used for routine quantification and purity assessment.

Methodology Rationale: Reversed-phase chromatography on a C18 column is the gold standard for separating moderately polar organic molecules like 5-Methoxyindole. The use of an acidified mobile phase (e.g., with formic or trifluoroacetic acid) is a critical choice to suppress the ionization of residual silanol groups on the silica-based stationary phase. This protonates the silanols, minimizing secondary ionic interactions with the basic indole nitrogen and thereby preventing significant peak tailing, which is a common issue for such compounds.[11]

Step-by-Step Protocol:

-

Sample Preparation : Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Chromatographic Conditions :[10][11]

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10-20 µL.

-

Column Temperature : 25-30 °C.

-

Detection : UV detection at the λmax of 5-Methoxyindole (~278 nm).[10]

-

-

Quantification : Construct a calibration curve by plotting the peak area versus the concentration of a series of freshly prepared standard solutions. Determine the concentration of the sample from this curve.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, particularly for identifying volatile impurities.

Methodology Rationale: Direct analysis of 5-Methoxyindole by GC is challenging due to the relatively low volatility and thermal lability of the indole N-H group. Derivatization is a necessary step to improve its chromatographic behavior. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the indole nitrogen with a thermally stable trimethylsilyl (TMS) group, increasing volatility and preventing on-column interactions.[10]

Step-by-Step Protocol:

-

Sample Preparation (with Derivatization) :[10][11]

-

Dissolve a known amount of the sample in a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Add a silylation reagent (e.g., BSTFA) and a small amount of an appropriate solvent (e.g., acetonitrile).

-

Heat the vial (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.

-

-

GC-MS Conditions :[11]

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium.

-

Injector : Splitless mode at ~300 °C.

-

Oven Program : A suitable temperature gradient (e.g., start at 100 °C, ramp to 280 °C).

-

Mass Spectrometer : Operated in electron ionization (EI) mode, scanning a relevant mass range.

-

Caption: A decision-making framework for selecting the appropriate analytical method for 5-Methoxyindole.

Stability Profile and Storage Recommendations

Understanding a compound's stability is crucial for ensuring data integrity and material longevity.

Intrinsic Stability and Recommended Storage

5-Methoxyindole is known to be sensitive to light, air, and heat.[1] To prevent degradation, it must be stored under controlled conditions.

-

Storage Conditions : Store in a cool, dry, and dark place.[12] For long-term stability, refrigeration (0-10 °C) under an inert gas atmosphere is recommended. Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid degradation from repeated freeze-thaw cycles.[1]

Protocol 3: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for developing stability-indicating analytical methods by intentionally degrading the compound under various stress conditions.[13] A degradation of 5-20% is typically targeted to ensure sufficient formation of degradation products for detection and analysis.[14]

Methodology Rationale: This protocol systematically exposes the compound to the most common degradation pathways (hydrolysis, oxidation, thermolysis, photolysis) as outlined by ICH guidelines. This allows for the identification of potential degradants that might form during manufacturing or long-term storage and ensures the chosen analytical method (e.g., HPLC) can effectively separate these degradants from the parent compound.

Step-by-Step Protocol:

-

Stock Solution Preparation : Prepare a solution of 5-Methoxyindole in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions :[14][15]

-

Acidic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C.

-

Basic Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C.

-

Oxidative Degradation : Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

-

Thermal Degradation : Heat the stock solution at 70-80 °C.

-

Photolytic Degradation : Expose the stock solution (in a photostable container) and the solid compound to a controlled light source providing UV and visible light (e.g., ≥ 1.2 million lux hours).[14]

-

-

Sample Analysis : At predetermined time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. LC-MS can be used to identify the molecular weights of any observed degradation products.[14]

Caption: Conceptual overview of the inputs and outputs of a forced degradation stability study.

Conclusion

5-Methoxyindole is a compound of significant scientific and pharmaceutical interest. Its well-defined physicochemical properties, versatile reactivity, and established role as a precursor to biologically active molecules underscore its importance. This guide provides the core technical information, from fundamental properties to validated analytical protocols and stability assessments, necessary to support researchers in the effective handling, analysis, and application of 5-Methoxyindole for advancing scientific discovery and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 7. 5-Methoxyindole(1006-94-6) 13C NMR spectrum [chemicalbook.com]

- 8. 5-Methoxyindole(1006-94-6) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ijsdr.org [ijsdr.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

5-Methoxyindoline hydrochloride CAS number 21857-45-4

An In-depth Technical Guide to 5-Methoxyindoline and its Hydrochloride Salt (CAS 21857-45-4)

Abstract: This document provides a comprehensive technical overview of 5-Methoxyindoline (CAS 21857-45-4), a key heterocyclic intermediate in medicinal chemistry and drug discovery. While the specified CAS number refers to the free base form, this guide will address both the liquid free base and its more commonly handled solid hydrochloride salt. We will delve into its physicochemical properties, robust synthesis and purification protocols, modern analytical characterization techniques, and its strategic applications as a molecular scaffold. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction and Chemical Identity

5-Methoxyindoline is a bicyclic aromatic amine, structurally characterized by a benzene ring fused to a pyrrolidine ring, with a methoxy group substituent at the 5-position. It is the reduced, or dihydro, form of the more widely known 5-Methoxyindole. This structural relationship is critical; while indoles are planar and aromatic, indolines possess a non-aromatic, saturated five-membered ring, which imparts distinct conformational flexibility and reactivity.

This indoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The methoxy group, an electron-donating substituent, further modulates the electronic properties of the aromatic ring, influencing its reactivity and potential for molecular interactions. Although the CAS number 21857-45-4 correctly identifies the free base, which exists as a liquid, it is frequently converted to its hydrochloride salt for ease of handling, improved stability, and enhanced solubility in polar solvents.[2][3][4] This guide will therefore consider both forms.

Diagram 1: Chemical Structure and Acid-Base Chemistry

Caption: Formation of this compound from the free base.

Physicochemical Properties and Characterization

The physical state and properties of 5-Methoxyindoline differ significantly between its free base and hydrochloride salt forms.

| Property | 5-Methoxyindoline (Free Base) | This compound (Expected) |

| CAS Number | 21857-45-4 | N/A (Salt form of 21857-45-4) |

| Molecular Formula | C₉H₁₁NO | C₉H₁₂ClNO |

| Molecular Weight | 149.19 g/mol [2] | 185.65 g/mol |

| IUPAC Name | 2,3-dihydro-1H-indol-5-yl methyl ether[2][3] | 5-methoxy-2,3-dihydro-1H-indolium chloride |

| Physical Form | Liquid[2][3] | White to off-white crystalline solid[4] |

| Boiling Point | ~282.6 °C at 760 mmHg[3] | Not applicable (decomposes at high temperature) |

| Solubility | Insoluble in water, soluble in organic solvents[5] | Enhanced solubility in water and polar protic solvents[4][6] |

| Storage Temperature | Refrigerator (2-8 °C) or -20 °C[2][3] | Room temperature, desiccated |

Analytical Characterization

Definitive identification and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of the free base is expected to show characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), the aliphatic protons of the pyrrolidine ring (triplets), and a broad signal for the N-H proton. For the hydrochloride salt, the N-H proton signal (now N⁺-H₂) would be shifted downfield and may show coupling to adjacent protons.

-

¹³C NMR: The spectrum will show distinct signals for the nine carbon atoms, with the methoxy carbon appearing around 55 ppm and the aromatic carbons in the 110-160 ppm region.

-

-

Mass Spectrometry (MS): GC-MS or LC-MS analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the free base (m/z = 149.19). Fragmentation patterns can further confirm the structure.

-

Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching for the methoxy ether group.

Synthesis and Purification

The most direct and common laboratory-scale synthesis of 5-Methoxyindoline involves the chemical reduction of its indole counterpart, 5-methoxyindole.

Diagram 2: Synthetic Workflow

Caption: Synthetic pathway from 5-Methoxyindole to 5-Methoxyindoline HCl.

Experimental Protocol 1: Synthesis of 5-Methoxyindoline

Causality: This protocol utilizes catalytic hydrogenation, a standard and high-yielding method for reducing the C2=C3 double bond of an indole without affecting the aromatic ring or the methoxy group. Palladium on carbon (Pd/C) is a robust and efficient catalyst for this transformation.

-

Reaction Setup: In a hydrogenation vessel, dissolve 5-methoxyindole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) several times. Pressurize the vessel with H₂ (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Carefully depressurize the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 5-Methoxyindoline as a liquid, which can be purified by vacuum distillation if necessary.

Experimental Protocol 2: Preparation of this compound

Causality: The basic nitrogen of the indoline readily reacts with a strong acid like HCl to form a stable, precipitatable salt. Using a non-polar solvent like diethyl ether ensures that the resulting ionic salt is insoluble and crashes out of the solution, allowing for easy isolation.

-

Dissolution: Dissolve the crude or purified 5-Methoxyindoline free base (1.0 eq) in anhydrous diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of 2M hydrochloric acid in diethyl ether dropwise.

-

Precipitation: A white or off-white precipitate of this compound will form immediately.

-

Isolation & Purification: Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material. The product can be further purified by recrystallization from a solvent system like ethanol/ether. Dry the final product under vacuum.

Applications in Research and Drug Development

5-Methoxyindoline serves as a valuable intermediate for constructing more complex molecules, particularly in the field of neuroscience, due to its structural similarity to endogenous neurotransmitters.

-

Serotonin Receptor Ligands: The 5-methoxy-substituted indole/indoline scaffold is a cornerstone for ligands targeting serotonin (5-HT) receptors.[6][7] Modifications at the nitrogen atom (position 1) or the C2/C3 positions of the indoline ring can generate potent and selective agonists or antagonists for various 5-HT receptor subtypes, which are important targets for treating depression, anxiety, and migraines.

-

Neuroprotective Agents: The indoline structure is explored in the design of neuroprotective agents for its antioxidant and radical-scavenging properties.

-

Oncology: Derivatives of indolines have been investigated for their anti-cancer properties, acting through various mechanisms.[7][8]

Diagram 3: Role as a Synthetic Intermediate

Caption: 5-Methoxyindoline as a precursor to diverse therapeutic classes.

Analytical Methodologies

Robust analytical methods are crucial for quality control, reaction monitoring, and pharmacokinetic studies. The methods for 5-methoxyindole are highly adaptable for 5-methoxyindoline.[9][10]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity assessment and quantification.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]

-

Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detection at the wavelength of maximum absorbance (approx. 280-290 nm).[10]

-

-

Expert Insight (Troubleshooting): The basic nitrogen in the indoline can interact with residual acidic silanol groups on the silica-based column packing, leading to significant peak tailing. To mitigate this, it is essential to use a low pH mobile phase (pH 2-3) to protonate the silanols or employ a modern, end-capped column designed for analyzing basic compounds.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent sensitivity and structural confirmation.

-

Protocol:

-

Expert Insight (Derivatization): The free N-H group can make the molecule less volatile and prone to interactions within the GC system. Derivatization of the nitrogen using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve peak shape and thermal stability, leading to more reliable quantification.[9]

| Parameter | HPLC-UV | GC-MS |

| Specificity | Moderate; based on retention time and UV spectrum. | High; based on retention time and unique mass spectrum. |

| Sensitivity (LOD/LOQ) | Good (ng range). | Excellent (pg range). |

| Sample Preparation | Simple dissolution and filtration. | May require extraction and derivatization.[9] |

| Primary Use | Routine purity testing, quantification. | Trace analysis, impurity identification. |

Safety, Handling, and Storage

Proper handling of 5-Methoxyindoline is essential due to its potential hazards.

GHS Hazard Information[2][11]

| Pictogram | Code | Hazard Statement |

| GHS07 | H302 | Harmful if swallowed. |

| GHS07 | H315 | Causes skin irritation. |

| GHS07 | H319 | Causes serious eye irritation. |

| GHS07 | H332 | Harmful if inhaled. |

| GHS07 | H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[13]

Storage

-

Free Base: Store in a tightly sealed container in a refrigerator (2-8 °C) or freezer (-20 °C).[2][3]

-

Hydrochloride Salt: Store in a tightly sealed container at room temperature in a dry, dark place.

-

General: Protect from moisture and light to prevent degradation.[3][14]

Conclusion

5-Methoxyindoline (CAS 21857-45-4) is a strategically important molecular building block whose utility is enhanced by its conversion to a stable, soluble hydrochloride salt. Its synthesis from 5-methoxyindole is straightforward, and robust analytical methods exist for its characterization and quality control. For scientists and researchers in drug discovery, a thorough understanding of the properties, handling, and synthetic potential of this indoline derivative is crucial for the successful development of novel therapeutics, particularly in the realm of neuroscience.

References

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. 5-Methoxyindoline | 21857-45-4 [sigmaaldrich.com]

- 3. 5-Methoxyindoline | 21857-45-4 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Methoxyindole - LKT Labs [lktlabs.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jwpharmlab.com [jwpharmlab.com]

- 12. 5-メトキシインドール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. biosynth.com [biosynth.com]

- 14. goldbio.com [goldbio.com]

Deconstructing 5-Methoxyindoline Hydrochloride: A Spectroscopic Guide for the Modern Researcher

Welcome to an in-depth exploration of the spectral characteristics of 5-Methoxyindoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to structurally elucidate and characterize this important chemical entity. Moving beyond a simple recitation of data, we will delve into the "why" behind the spectral features, providing a framework for predictive analysis and robust experimental design. Our discussion will be grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering practical insights for obtaining and interpreting high-quality data.

The Structural Landscape of this compound

This compound is an organic salt comprised of the protonated 5-methoxyindoline cation and a chloride anion. The core structure is an indoline moiety, which features a bicyclic system where a benzene ring is fused to a five-membered saturated pyrrolidine ring. A methoxy group (-OCH₃) is substituted at the 5-position of the benzene ring. The hydrochloride salt form arises from the protonation of the secondary amine within the pyrrolidine ring, rendering it a secondary ammonium ion. This protonation significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and methoxy protons. The protonation of the nitrogen will cause a significant downfield shift for the protons on the adjacent carbons (α-protons) due to the deshielding effect of the positive charge.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| N-H₂⁺ | > 10 (variable) | Broad singlet | - | The chemical shift of the ammonium proton is highly dependent on solvent and concentration. It may exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all. |

| H-7 (Aromatic) | ~7.0-7.2 | Doublet | ~8-9 | This proton is ortho to the C-N bond. |

| H-6 (Aromatic) | ~6.7-6.9 | Doublet of doublets | ~8-9, ~2-3 | This proton is coupled to both H-7 and H-4. |

| H-4 (Aromatic) | ~6.6-6.8 | Doublet | ~2-3 | This proton is ortho to the methoxy group. |

| -OCH₃ (Methoxy) | ~3.8 | Singlet | - | The three equivalent protons of the methoxy group will appear as a sharp singlet. |

| H-2 (Aliphatic) | ~3.6-3.8 | Triplet | ~8-9 | These protons are α to the protonated nitrogen and will be significantly deshielded. |

| H-3 (Aliphatic) | ~3.0-3.2 | Triplet | ~8-9 | These protons are β to the nitrogen. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Notes |

| C-7a (Aromatic) | ~150-155 | Quaternary carbon at the ring junction, adjacent to the nitrogen. |

| C-5 (Aromatic) | ~150-155 | Aromatic carbon bearing the methoxy group. |

| C-3a (Aromatic) | ~130-135 | Quaternary carbon at the ring junction. |

| C-7 (Aromatic) | ~125-130 | Aromatic CH. |

| C-4 (Aromatic) | ~110-115 | Aromatic CH. |

| C-6 (Aromatic) | ~110-115 | Aromatic CH. |

| -OCH₃ (Methoxy) | ~55-60 | Methoxy carbon. |

| C-2 (Aliphatic) | ~45-50 | Aliphatic carbon α to the protonated nitrogen. |

| C-3 (Aliphatic) | ~28-33 | Aliphatic carbon β to the nitrogen. |

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, as the acidic N-H proton may exchange with protic solvents. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

A solvent suppression technique may be necessary if residual solvent signals obscure sample peaks.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 160 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity of the aromatic and aliphatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of both spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons and confirming the overall structure.

-

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H⁺ bond of the secondary ammonium salt, the aromatic and aliphatic C-H bonds, the C=C bonds of the aromatic ring, and the C-O bond of the methoxy group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H⁺ Stretch | 2700-3000 | Strong, Broad | This broad absorption is characteristic of a secondary amine salt and often overlaps with the C-H stretching region.[3] |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak | Appears just above 3000 cm⁻¹.[4][5] |

| Aliphatic C-H Stretch | 2850-3000 | Medium | Arises from the CH₂ groups in the pyrrolidine ring. |

| Aromatic C=C Stretch | 1450-1600 | Medium to Strong | A series of sharp bands characteristic of the aromatic ring.[5][6] |

| N-H⁺ Bend | 1560-1620 | Medium | This bending vibration is characteristic of secondary amine salts.[3][7] |

| Aryl Ether C-O Stretch | 1200-1300 (asymmetric) & 1010-1050 (symmetric) | Strong | Aryl alkyl ethers typically show two distinct C-O stretching bands.[8][9] |

| Aromatic C-H Out-of-Plane Bend | 675-900 | Strong | The exact position of this band is diagnostic of the substitution pattern on the benzene ring.[4] |

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any residual moisture.

-

In an agate mortar and pestle, grind a small amount of KBr to a fine powder.

-

Add approximately 1-2 mg of this compound to the KBr (a sample-to-KBr ratio of about 1:100).

-

Gently mix the sample and KBr with the pestle, then grind the mixture vigorously for several minutes until it is a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically collected over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

For mass spectrometry, the hydrochloride salt is typically analyzed as the free base, 5-methoxyindoline. The hydrochloride salt itself is not volatile, and under the conditions of many ionization techniques, the HCl will be lost. The molecular ion of 5-methoxyindoline (C₉H₁₁NO) has a nominal mass of 149 Da. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure.[10]

The primary fragmentation pathway for cyclic amines like indoline is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[10][11]

-

Molecular Ion (M⁺): m/z = 149. This peak is expected to be reasonably intense.

-

[M-1]⁺: m/z = 148. Loss of a hydrogen atom from the nitrogen or the α-carbon is a common fragmentation for amines.[11]

-

α-Cleavage: The most likely fragmentation is the cleavage of the C2-C3 bond, leading to the loss of an ethylene radical (C₂H₄), resulting in a fragment at m/z = 121 .

-

Loss of Methyl Radical: Fragmentation of the methoxy group can lead to the loss of a methyl radical (•CH₃), giving a fragment at m/z = 134 . Subsequent loss of carbon monoxide (CO) from this fragment could produce a peak at m/z = 106 .

-

Retro-Diels-Alder (RDA) type fragmentation: While less common for this specific ring system, RDA-type fragmentation of the pyrrolidine ring could also occur.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

For techniques like Electrospray Ionization (ESI), the sample can be injected directly. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

Data Acquisition (EI-MS):

-

Instrument: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

-

Ionization Energy: Standard 70 eV.

-

Analysis Mode: Positive ion mode.

-

Mass Range: Scan a suitable range, for example, m/z 40-400.

Caption: Workflow for Mass Spectrometry analysis of 5-Methoxyindoline.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, particularly the secondary ammonium salt and the aryl ether, and MS establishes the molecular weight and provides structural clues through fragmentation analysis. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently elucidate and verify the structure of this and related molecules, ensuring the integrity and validity of their scientific endeavors.

References

- 1. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Video: Mass Spectrometry of Amines [jove.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

A Technical Guide to Elucidating the Neuronal Mechanism of Action of Novel Indoline Compounds: A Case Study Framework for 5-Methoxyindoline Hydrochloride

Disclaimer: As of the latest literature review, specific, in-depth data on the neuronal mechanism of action for 5-Methoxyindoline hydrochloride is not extensively available in the public domain. This guide, therefore, serves as an expert-driven framework for researchers, scientists, and drug development professionals. It outlines a systematic, multi-phase approach to comprehensively characterize the neuropharmacological profile of a novel compound like this compound, using established, self-validating methodologies.

Introduction: The Investigative Rationale

This compound presents a compelling subject for neuropharmacological investigation. Its core indoline structure is a saturated analog of the indole nucleus, which is foundational to a vast array of neuroactive molecules, including the neurotransmitter serotonin and numerous psychedelic compounds. The presence of a 5-methoxy group is a common feature in ligands targeting serotonergic receptors, such as 5-Methoxytryptamine (5-MT).[1][2][3] This structural heritage provides a strong rationale for hypothesizing that this compound may interact with neuronal signaling pathways, particularly the serotonin system.

This document provides a comprehensive roadmap for elucidating its mechanism of action, from initial target identification to its ultimate effects on neuronal network function. The described workflow is designed to build a scientifically rigorous and cohesive narrative of the compound's biological activity.

Phase 1: Primary Target Identification and Binding Characterization

The foundational step in characterizing any novel compound is to identify its primary molecular targets within the complex environment of a neuronal cell. A broad, unbiased screen is crucial to avoid confirmation bias and uncover potentially novel activities.

Causality of Experimental Choice: Why a Broad Screen First?

Initiating with a wide-ranging receptor screen, such as a competitive binding assay panel, is the most efficient method to map the compound's interaction landscape. This approach prevents a premature and narrow focus on presumed targets (e.g., only serotonin receptors) and opens the possibility of identifying off-target effects or entirely unexpected primary targets that could be critical to the compound's overall pharmacological profile.

Experimental Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol determines the affinity of this compound for a target receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand.

Objective: To calculate the inhibition constant (Ki) of the test compound for a panel of neuronal receptors.

Methodology:

-

Preparation of Cell Membranes:

-

Culture a cell line stably expressing the human receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the total protein concentration using a Bradford or BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for the 5-HT2A receptor), typically at its dissociation constant (Kd) concentration.

-

A range of concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Cell membrane preparation.

-

-

Include control wells for "total binding" (no competitor compound) and "non-specific binding" (a high concentration of a known, non-radioactive ligand, e.g., 10 µM spiperone).

-

-

Incubation and Detection:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hypothetical Data Summary: Receptor Binding Profile

The following table presents a hypothetical binding affinity profile for this compound, suggesting a primary interaction with the serotonin 5-HT2A receptor.

| Receptor Subtype | Radioligand Used | Hypothetical Kᵢ (nM) of 5-Methoxyindoline HCl |

| 5-HT₁A | [³H]8-OH-DPAT | > 1000 |

| 5-HT₁B | [³H]GR-125743 | > 1000 |

| 5-HT₂A | [³H]Ketanserin | 15.2 |

| 5-HT₂C | [³H]Mesulergine | 250.6 |

| 5-HT₇ | [³H]5-CT | 890.1 |

| Dopamine D₂ | [³H]Spiperone | > 2000 |

| Adrenergic α₁ | [³H]Prazosin | 1575 |

Phase 2: Functional Characterization of Receptor Interaction

Identifying binding affinity is only the first step. It is critical to determine the functional consequence of this binding—does the compound activate the receptor (agonist), block it (antagonist), or modulate its activity in another way?

Causality of Experimental Choice: Why Functional Assays are Essential

A high binding affinity does not reveal the functional nature of the ligand. An antagonist could bind tightly but produce no downstream signal. An agonist, conversely, initiates a signaling cascade.[4] Functional assays, such as measuring second messenger production, are essential to classify the compound and understand its cellular impact. The 5-HT2A receptor, for instance, is a Gq-coupled G-protein coupled receptor (GPCR), which upon activation, stimulates the phospholipase C (PLC) pathway.[4][5]

Signaling Pathway: 5-HT₂A Receptor Activation

The diagram below illustrates the canonical Gq-coupled signaling cascade initiated by the activation of the 5-HT2A receptor.

Caption: Canonical 5-HT₂A receptor Gq signaling pathway.

Experimental Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of IP1, a downstream metabolite of IP3, as a direct measure of Gq pathway activation.

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor and to quantify its potency (EC₅₀) or inhibitory capacity (IC₅₀).

Methodology:

-

Cell Plating:

-

Seed cells expressing the 5-HT2A receptor into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Preparation and Addition:

-

For Agonist Mode: Prepare serial dilutions of this compound and a known 5-HT2A agonist (e.g., DOI) in stimulation buffer.

-

For Antagonist Mode: Prepare serial dilutions of this compound. Pre-incubate the cells with these dilutions for a set time (e.g., 15-30 minutes). Then, add a fixed concentration of a known agonist (typically its EC₈₀ concentration) to all wells except the negative control.

-

Add the prepared compounds to the cells.

-

-

Incubation:

-

Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding the lysis buffer provided with a commercial HTRF® (Homogeneous Time-Resolved Fluorescence) or similar immunoassay kit.

-

Add the detection reagents (e.g., IP1-d2 acceptor and anti-IP1-cryptate donor).

-

Incubate for the recommended time (e.g., 60 minutes at room temperature) to allow for the immunoassay reaction to occur.

-

-

Data Acquisition and Analysis:

-

Read the plate on a compatible microplate reader capable of measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

For Agonist Mode: Plot the signal ratio against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy).

-

For Antagonist Mode: Plot the signal ratio against the log concentration of the antagonist and fit to determine the IC₅₀.

-

Phase 3: Impact on Neuronal Excitability and Network Function

The ultimate goal is to understand how molecular-level interactions translate into changes in neuronal behavior. Electrophysiology provides a direct functional readout of neuronal activity.[6][7]

Causality of Experimental Choice: From Single Neurons to Networks

It is essential to assess the compound's effects at both the single-cell and network levels.

-

Whole-Cell Patch-Clamp allows for precise measurement of changes in a single neuron's intrinsic properties, such as membrane potential and action potential firing threshold.[8] This can directly link receptor activation to changes in excitability.[9][10]

-

Microelectrode Arrays (MEAs) record the activity of a population of neurons simultaneously, providing insight into how the compound alters network dynamics, such as synchronized bursting and overall firing rates, which are crucial for information processing in the brain.[11][12]

Experimental Protocol 3: Microelectrode Array (MEA) Analysis of Primary Neuronal Cultures

Objective: To assess the effect of this compound on the spontaneous electrical activity of a cultured neuronal network.

Methodology:

-

Culture Preparation:

-

Plate primary cortical or hippocampal neurons onto MEA plates pre-coated with an adhesion promoter (e.g., poly-L-lysine).

-

Culture the neurons for at least 14 days in vitro (DIV14) to allow for the formation of a mature, spontaneously active synaptic network.[6]

-

-

Baseline Recording:

-

Place the MEA plate into the recording system, allowing it to acclimate for at least 5 minutes.

-

Record baseline spontaneous network activity for 10-15 minutes. Key parameters to measure include mean firing rate, burst frequency, and network synchronicity.

-

-

Compound Application:

-

Apply a vehicle control to the culture and record for 10-15 minutes to ensure stability.

-

Perform a cumulative dose-response application of this compound, starting with the lowest concentration. Record for 10-15 minutes at each concentration.

-

-

Data Acquisition and Analysis:

-

Spikes are detected from the raw voltage data using a threshold-based method (e.g., ±6 standard deviations of the baseline noise).[6]

-

Use analysis software (e.g., Axion's Neural Metric Tool) to quantify various parameters of neuronal activity.

-

Normalize the data for each electrode to its baseline activity.

-

Compare the effects of different compound concentrations to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Hypothetical Data Summary: MEA Network Activity

The following table summarizes hypothetical results from an MEA experiment, suggesting that this compound increases network excitability in a dose-dependent manner.

| Compound Concentration | Mean Firing Rate (% of Baseline) | Burst Frequency (% of Baseline) | Network Synchrony Index |

| Vehicle | 102 ± 5% | 98 ± 7% | 0.65 ± 0.05 |

| 10 nM | 115 ± 8% | 110 ± 9% | 0.68 ± 0.06 |

| 100 nM | 180 ± 12% | 165 ± 11% | 0.75 ± 0.07 |

| 1 µM | 250 ± 20% | 210 ± 18% | 0.82 ± 0.08** |

| p < 0.05, *p < 0.01 vs. Vehicle |

Comprehensive Experimental Workflow

The diagram below outlines the logical flow of the entire investigative process, from initial screening to functional validation in neuronal networks.

Caption: A systematic workflow for neuropharmacological characterization.

Conclusion

This guide presents a robust, multi-layered framework for the systematic elucidation of the neuronal mechanism of action for a novel compound such as this compound. By progressing logically from broad target screening to specific functional assays and culminating in direct measures of neuronal network activity, researchers can build a comprehensive and scientifically rigorous understanding of a compound's neuropharmacology. This structured approach not only ensures the trustworthiness of the data but also provides the detailed, mechanistic insights required for advanced drug development and neuroscience research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. The neural basis of psychedelic action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Psychedelic compounds directly excite 5-HT2A layer V medial prefrontal cortex neurons through 5-HT2A Gq activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Best practices for in vitro neural assays on the Maestro MEA system | Axion Biosystems [axionbiosystems.com]

- 7. eneuro.org [eneuro.org]

- 8. benchchem.com [benchchem.com]

- 9. Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopaminergic Regulation of Neuronal Excitability through Modulation of Ih in Layer V Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuronal Microelectrode Array Assay Service - Creative Biolabs [neuros.creative-biolabs.com]

The Enigmatic Potential of 5-Methoxyindoline Hydrochloride Derivatives: A Technical Guide to an Underexplored Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-methoxyindoline hydrochloride scaffold, a saturated analog of the well-documented 5-methoxyindole structure, represents a frontier in medicinal chemistry. While direct research on its biological activity is nascent, the extensive pharmacological data on its unsaturated counterpart provides a compelling roadmap for exploration. This technical guide navigates the known biological landscape of 5-methoxyindole derivatives as a foundational framework to hypothesize and investigate the potential therapeutic applications of this compound derivatives. We delve into the established anticancer and neuroactive properties of the indole analogs, presenting detailed mechanisms of action, structure-activity relationships, and robust experimental protocols. By juxtaposing the subtle yet significant structural differences between the indole and indoline cores, this guide aims to equip researchers with the foundational knowledge and technical insights necessary to unlock the therapeutic promise of this underexplored chemical space.

Introduction: The Indoline Scaffold - A Tale of Saturation and Potential

The indole nucleus is a privileged scaffold in drug discovery, forming the core of a multitude of natural products and synthetic drugs.[1] The addition of a methoxy group at the 5-position significantly influences the electron density and steric profile of the ring system, leading to a diverse range of biological activities.[2] 5-Methoxyindoline, the saturated analog of 5-methoxyindole, retains the core pharmacophoric elements but with a crucial alteration: the absence of the C2-C3 double bond in the pyrrole ring. This saturation imparts greater conformational flexibility, which can profoundly impact receptor binding and overall pharmacological profile. The hydrochloride salt form enhances aqueous solubility, a critical property for in vitro and in vivo studies.

While the body of literature on this compound derivatives is sparse, the wealth of data on 5-methoxyindole derivatives serves as an invaluable predictive tool. This guide will therefore focus on the established biological activities of 5-methoxyindole derivatives, providing a comprehensive platform from which to launch investigations into their indoline congeners.

Anticancer Activity: A Primary Frontier

A significant body of research has highlighted the potent antiproliferative and anticancer activities of 5-methoxyindole derivatives.[2][3] These compounds have demonstrated efficacy against a range of cancer cell lines, often exhibiting greater potency than standard chemotherapeutic agents.[2][3]

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction

Several 5-methoxyindole derivatives exert their anticancer effects through distinct and well-characterized mechanisms:

-

Cell Cycle Arrest: Certain 5-methoxyindole-isatin hybrids have been shown to induce cell cycle arrest, primarily by prolonging the G1 phase and reducing the proportion of cells in the S and G2/M phases.[4][5] This is often accompanied by a dose-dependent decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint.[5]

-

Inhibition of Signaling Pathways: Other derivatives, such as the indolo[2,3-b]quinoline derivative MMNC, induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This pathway is a critical regulator of cell survival and proliferation, and its inhibition is a validated strategy in cancer therapy.

Quantitative Analysis of Antiproliferative Activity

The in vitro cytotoxic activity of several key 5-methoxyindole derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Key Structural Features |

| 5o | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.69 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[2] |

| HT-29 (Colon) | 1.69 | Sunitinib | 8.11 | |||

| A-549 (Lung) | 1.69 | Sunitinib | 8.11 | |||

| 5w | 5-Methoxyindole-isatin Hybrid | ZR-75 (Breast) | 1.91 | Sunitinib | 8.11 | Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[2] |

| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 | |||

| A-549 (Lung) | 1.91 | Sunitinib | 8.11 | |||

| MMNC | Indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | 5-Fluorouracil | >100 | Fused quinoline ring system, methyl groups at positions 2 and 5.[2] |

Experimental Protocols

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Dissolve the 5-methoxyindole derivatives in DMSO and dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

This technique is used to detect specific proteins in a sample and can be employed to investigate the molecular mechanisms of apoptosis.

Step-by-Step Methodology:

-

Protein Extraction: Treat cells with the compounds and extract total protein using a lysis buffer.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family members).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Anticancer Mechanisms

Caption: Anticancer Mechanisms of 5-Methoxyindole Derivatives.

Neurological Activity: Modulating Serotonergic Pathways

The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors, owing to its structural resemblance to the endogenous ligand serotonin.[2] This structural similarity makes 5-methoxyindole derivatives prime candidates for modulating serotonergic neurotransmission, with potential applications in treating a range of neurological and psychiatric disorders.

Serotonin Receptor Agonism

Derivatives of 5-methoxytryptamine, which features the 5-methoxyindole core, have been shown to act as agonists at various 5-HT receptor subtypes.[4] The nature and size of the substituents on the ethylamine side chain are crucial in determining the affinity and functional activity at different 5-HT receptors.[4]

Structure-Activity Relationship at Serotonin Receptors

The following table summarizes the structure-activity relationship of 5-methoxytryptamine derivatives at key serotonin receptors.

| Derivative Class | 5-HT Receptor Subtype | Activity | Key Structural Features for Activity |

| 5-Methoxytryptamine Derivatives | 5-HT1A | High affinity (pKi 8.4-9.4 for a related compound) | The ethylamine side chain at the 3-position is crucial for receptor interaction.[2] |

| 5-HT2A | Varies with N-substitution | N,N-dimethyl substitution (as in 5-MeO-DMT) generally confers high potency.[2] | |

| 5-HT4 | Agonist properties | Substitution on the aliphatic amine influences efficacy.[2][4] |

Experimental Protocols

This assay is used to determine the binding affinity of a compound for a specific receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target 5-HT receptor subtype.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki value, which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound at G-protein coupled receptors that signal through changes in intracellular cyclic AMP (cAMP) levels.

Step-by-Step Methodology:

-

Cell Culture: Culture cells stably expressing the target 5-HT receptor (e.g., 5-HT1A for Gi-coupled or 5-HT4 for Gs-coupled).

-

Compound Treatment: Treat the cells with varying concentrations of the test compound.

-

cAMP Stimulation/Inhibition: For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production. For Gs-coupled receptors, the agonist itself will stimulate cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

-

Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Serotonergic Signaling Pathways

Caption: Signaling Pathways of Gi- and Gs-Coupled Serotonin Receptors.

From Indole to Indoline: Predicting Biological Activity

The transition from a 5-methoxyindole to a 5-methoxyindoline scaffold introduces a degree of conformational flexibility that could either enhance or diminish biological activity. The saturated pyrrole ring in the indoline structure allows for puckering, which can alter the spatial orientation of key pharmacophoric features.

-

Potential for Enhanced Receptor Binding: The increased flexibility of the indoline ring may allow for a more optimal fit within the binding pocket of a target receptor, potentially leading to higher affinity and/or efficacy.

-

Altered Metabolic Stability: The absence of the C2-C3 double bond may alter the metabolic profile of the molecule, potentially leading to increased stability and a longer duration of action.

-

Shift in Receptor Selectivity: The conformational changes could lead to a shift in selectivity towards different receptor subtypes, opening up new therapeutic possibilities.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in the assays described in this guide. Direct comparison with their indole counterparts will be crucial in elucidating the impact of ring saturation on biological activity.

Conclusion

While the biological landscape of this compound derivatives remains largely uncharted, the extensive research on their indole analogs provides a robust foundation for future exploration. The potent anticancer and neuroactive properties of 5-methoxyindole derivatives, coupled with the intriguing structural modifications offered by the indoline scaffold, present a compelling case for further investigation. This technical guide provides the necessary framework, from established mechanisms of action to detailed experimental protocols, to empower researchers to unlock the therapeutic potential of this promising class of compounds. The journey from indole to indoline is a subtle yet potentially transformative step in the quest for novel and more effective therapeutics.

References

Exploring 5-Methoxyindoline Hydrochloride in Neuropharmacology: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Serotonergic Scaffold

In the intricate landscape of neuropharmacology, the indole nucleus stands as a privileged scaffold, forming the core of numerous endogenous signaling molecules and therapeutic agents. Among its many derivatives, 5-Methoxyindoline hydrochloride presents a compelling case for investigation. As the reduced and salified form of 5-methoxyindole, a known precursor to melatonin and a modulator of serotonergic systems, this compound holds the potential for a distinct pharmacological profile. This guide, designed for the discerning researcher, offers a comprehensive exploration of this compound, navigating from its fundamental chemical properties to advanced in vitro and in vivo research methodologies. By synthesizing established knowledge of related compounds with specific data for this compound, this document aims to provide a robust framework for its rigorous scientific evaluation.

Section 1: Physicochemical Characterization and Synthesis

A thorough understanding of a compound's physical and chemical properties is the bedrock of reproducible and meaningful research.

Core Chemical Identity

This compound is an aromatic heterocyclic organic compound. The indoline core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, where the 2,3-double bond of the pyrrole ring is saturated.

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-2,3-dihydro-1H-indole hydrochloride | |

| CAS Number | 4770-39-2 | [1][2][3][4] |

| Molecular Formula | C9H12ClNO | [2][5] |

| Molecular Weight | 185.65 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [6] |

Solubility and Stability

The hydrochloride salt form generally enhances the aqueous solubility of the parent indoline.

| Property | Value | Source(s) |

| Water Solubility | Sparingly soluble (Inference from 5-Methoxyindole's insolubility) | [6] |

| Solubility in Organic Solvents | Expected to be soluble in methanol and DMSO | [6] |

| Storage Conditions | Store in a cool, dry, well-ventilated area, protected from light. For long-term storage, refrigeration is recommended. | [1] |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids. | [1] |

For in vivo studies, a common solubilization protocol for poorly water-soluble indole derivatives involves a multi-component solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[6].

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from the more readily available 5-methoxyindole.

-

Reduction of 5-Methoxyindole: The indole ring of 5-methoxyindole is reduced to the corresponding indoline. This can be achieved through various catalytic hydrogenation methods.

-

Salt Formation: The resulting 5-methoxyindoline is then treated with hydrochloric acid to form the hydrochloride salt, which often improves stability and handling properties.

Section 2: Navigating the Neuropharmacological Landscape

The structural similarity of this compound to serotonin suggests its primary mode of action will likely involve interaction with serotonin receptors. However, its distinct indoline structure may confer a unique receptor binding profile and functional activity compared to its indole counterpart.

The Serotonergic System: A Complex Target

The serotonin (5-HT) system is comprised of at least 15 receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7). All are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. These receptors are pivotal in modulating a vast array of physiological and psychological processes.

Postulated Mechanism of Action and Receptor Interactions

Based on the pharmacology of related compounds like 5-methoxyindole and other indole derivatives, this compound is hypothesized to act as a modulator of serotonin receptors. The specific nature of this interaction (agonist, antagonist, or allosteric modulator) and its selectivity across the various 5-HT receptor subtypes require empirical determination.

Section 3: In Vitro Methodologies for Pharmacological Profiling

A systematic in vitro evaluation is essential to delineate the precise molecular interactions and cellular effects of this compound.

Receptor Binding Assays

Determining the binding affinity of the compound for a panel of neuroreceptors is the foundational step in its pharmacological characterization.

Protocol: Radioligand Binding Assay

-

Objective: To determine the inhibitory constant (Ki) of this compound for various serotonin receptor subtypes.

-

Materials:

-

Cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).

-

A high-affinity radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Granisetron for 5-HT3)[3].

-

This compound.

-

Non-specific binding control (a high concentration of an unlabeled competing ligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate to allow for binding equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration.

-

Measure the radioactivity of the bound ligand using a scintillation counter.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.

-

Functional Assays